N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide
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Overview
Description
This compound is an oxalamide derivative, which contains two amide groups. It has a cyclopentyl group attached to one of the nitrogen atoms and a trifluoromethylphenyl group attached to the other nitrogen atom. The presence of the methoxyphenyl group suggests that it might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The cyclopentyl group would introduce some ring strain, and the trifluoromethyl group would be quite electronegative, potentially affecting the compound’s reactivity .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the amide groups could participate in condensation or hydrolysis reactions. The trifluoromethyl group might undergo reactions with nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar amide groups would likely make it somewhat soluble in polar solvents. The trifluoromethyl group might increase its volatility .Scientific Research Applications
Synthesis and Chemical Properties
Novel Synthetic Approaches : A study by Mamedov et al. (2016) introduced a novel one-pot synthetic route to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could be related to the synthesis of compounds similar to "N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide." This methodology highlights the operational simplicity and high yield, providing a new formula for the synthesis of anthranilic acid derivatives and oxalamides, which are crucial for medicinal chemistry and materials science (Mamedov et al., 2016).
Characterization of Molecular Structures : Ajibade and Andrew (2021) reported on the molecular structures of compounds synthesized via Schiff bases reduction, which is significant for understanding the chemical properties and potential applications of complex oxalamide derivatives. Their work contributes to the foundational knowledge required for the development of new materials and chemical entities (Ajibade & Andrew, 2021).
Potential Applications
- Material Science and Luminescence : The work by Mohite, Patil-Deshmukh, and Chavan (2020) on compounds exhibiting luminescence and nonlinear optical properties suggests the potential application of similar oxalamide derivatives in the field of optoelectronics and material science. The study of these properties is essential for the development of new materials for electronic and photonic devices (Mohite et al., 2020).
Mechanism of Action
Future Directions
The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research might focus on testing its efficacy and safety in biological models. If it’s a chemical reagent, future research might explore its reactivity in various chemical reactions .
Properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N2O3/c1-30-18-9-7-15(8-10-18)21(11-2-3-12-21)14-26-19(28)20(29)27-17-6-4-5-16(13-17)22(23,24)25/h4-10,13H,2-3,11-12,14H2,1H3,(H,26,28)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSJPDGLMCZTAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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